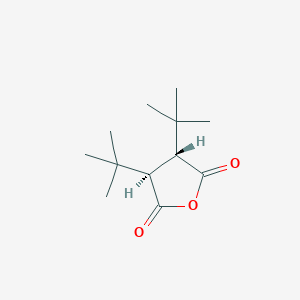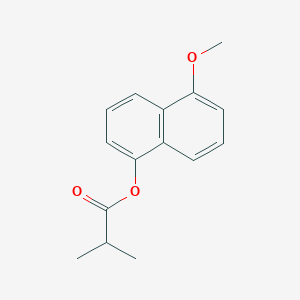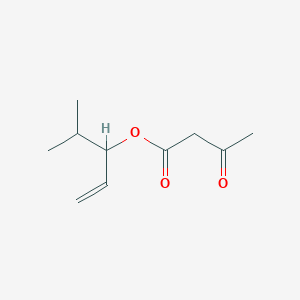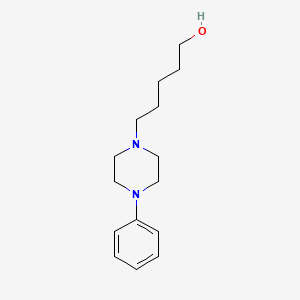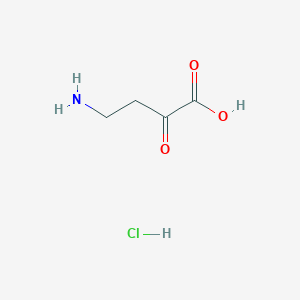![molecular formula C13H6Cl4N6 B14355923 7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) CAS No. 90213-77-7](/img/structure/B14355923.png)
7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is a synthetic organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Formation of Intermediates: The intermediate compounds are formed through a series of reactions, including halogenation and cyclization.
Final Coupling: The final step involves the coupling of two molecules of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a methylene bridge to form Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane.
Industrial Production Methods
Industrial production methods for this compound may involve:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rates and improve yields.
Catalytic Processes: The use of catalysts such as palladium or copper can facilitate the coupling reactions and enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can have enhanced biological activities and different chemical properties.
科学的研究の応用
Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of new drugs, particularly for its potential anticancer and antiviral activities
Biological Studies: The compound is used to study the mechanisms of action of various biological pathways, including apoptosis and cell cycle regulation.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane involves:
類似化合物との比較
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar chemical properties.
7H-Pyrrolo[2,3-d]pyrimidine: A core structure in many biologically active compounds.
Uniqueness
Bis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is unique due to its bis-substituted structure, which enhances its reactivity and potential for forming complex derivatives. This structural feature also contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry and drug development.
特性
CAS番号 |
90213-77-7 |
|---|---|
分子式 |
C13H6Cl4N6 |
分子量 |
388.0 g/mol |
IUPAC名 |
2,4-dichloro-7-[(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)methyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H6Cl4N6/c14-8-6-1-3-22(10(6)20-12(16)18-8)5-23-4-2-7-9(15)19-13(17)21-11(7)23/h1-4H,5H2 |
InChIキー |
QBLXHSSZXNWGCY-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C2=C1C(=NC(=N2)Cl)Cl)CN3C=CC4=C3N=C(N=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
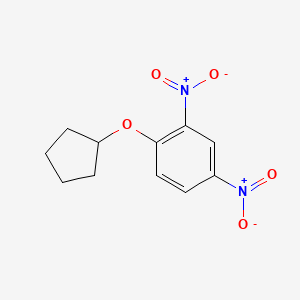
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
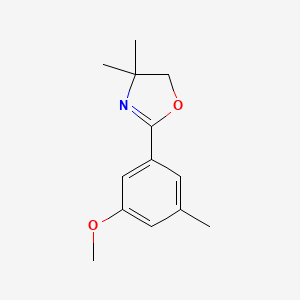
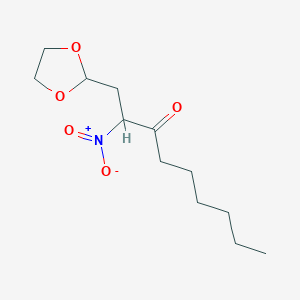
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
